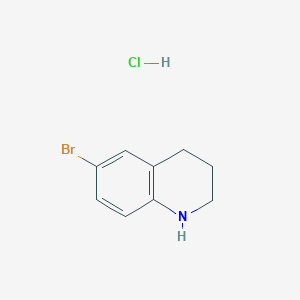
6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
説明
6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a brominated tetrahydroquinoline compound. Tetrahydroquinolines are a class of compounds that have drawn interest due to their presence in various natural products and their potential pharmaceutical applications. The presence of a bromine atom in the structure of such compounds often makes them suitable intermediates in organic synthesis, particularly in the construction of complex molecules with potential biological activity .
Synthesis Analysis
The synthesis of brominated tetrahydroquinolines can be achieved through various methods. One approach involves the condensation of β-keto esters with 4-bromoaniline followed by cyclization, known as the Knorr reaction. This method has been optimized to specifically yield the desired anilide without side products . Another method includes the use of bromophenols coupled with nucleoside bases, starting from brominated tyrosine derivatives . Additionally, bromomethylquinazolines, which share a similar structural motif, can be synthesized from amino acids through a series of reactions including bromination with N-bromosuccinimide . The synthesis of 6-bromoquinoline, a related compound, has been achieved using the Skraup reaction starting from 4-bromoaniline .
Molecular Structure Analysis
The molecular structure of brominated tetrahydroquinolines can be elucidated using various spectroscopic techniques such as HRMS and 2D NMR. These methods allow for the determination of the precise arrangement of atoms within the molecule and the identification of stereochemistry in chiral centers . X-ray crystallography can also be employed to study the crystal structures of such compounds, providing insights into their three-dimensional conformation and intermolecular interactions .
Chemical Reactions Analysis
Brominated tetrahydroquinolines can undergo a variety of chemical reactions. For instance, they can participate in reductive amination reactions to form Schiff's bases, which can then be further transformed into other compounds . They can also react with nucleophilic reagents, leading to the substitution of the bromine atom or the introduction of other functional groups such as sulfonic acid derivatives . Bromination reactions can be sensitive to the reaction conditions and the nature of the substituents present on the tetrahydroquinoline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of bromine atoms increases the molecular weight and can affect the compound's boiling and melting points. The reactivity of these compounds is also influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their susceptibility to nucleophilic attack or participation in electrophilic substitution reactions. The solubility of these compounds in various solvents can be an important consideration in their synthesis and application in further chemical transformations .
科学的研究の応用
Neuroprotective and Antidepressant Potential
THIQ derivatives, including compounds structurally related to 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, have been explored for their neuroprotective, anti-addictive, and antidepressant-like activities. These compounds are considered for their potential in treating central nervous system disorders, highlighting their significance in neurodegenerative disease research and mental health therapeutics. The endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, is noted for its neuroprotective, anti-addictive, and antidepressant-like activity in animal models, suggesting a broader therapeutic window for THIQ derivatives in managing CNS disorders (Antkiewicz‐Michaluk et al., 2018).
Anticancer Applications
THIQs have been identified for their role in anticancer drug discovery, with the FDA approval of trabectedin for soft tissue sarcomas being a notable milestone. This underlines the importance of THIQ derivatives, including this compound, in developing novel anticancer therapies. Trabectedin's mechanism, involving covalent interaction with the DNA minor groove and affecting several transcription factors and DNA repair pathways, exemplifies the complex bioactivities THIQ compounds can exhibit, offering a framework for designing new cancer therapeutics (D’Incalci & Galmarini, 2010).
Potential in Treating Infectious Diseases
The structural versatility of THIQ compounds, including this compound, extends to potential applications in infectious diseases. Their ability to act on various biochemical pathways makes them candidates for developing novel treatments for diseases like malaria, tuberculosis, HIV, and other infections, showcasing the broad-spectrum therapeutic potential of THIQ derivatives (Singh & Shah, 2017).
Safety and Hazards
作用機序
Target of Action
Related compounds such as tetrahydroquinolines have been studied for their interactions with various biological targets .
Mode of Action
It’s worth noting that tetrahydroquinolines, a class of compounds to which it belongs, are known to interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (24855) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Related compounds have been shown to exert various biological effects .
Action Environment
The action, efficacy, and stability of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a dry room temperature environment, suggesting that moisture and temperature could affect its stability .
生化学分析
Biochemical Properties
6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell cycle regulation. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites. For example, it has been shown to influence the metabolism of xenobiotics and endogenous compounds, leading to changes in their concentration and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function. For instance, this compound has been found to accumulate in the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular responses .
特性
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCOBRNCTDQDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589523 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050161-23-3 | |
| Record name | Quinoline, 6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050161-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




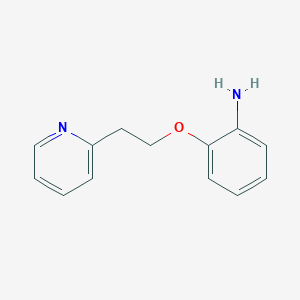
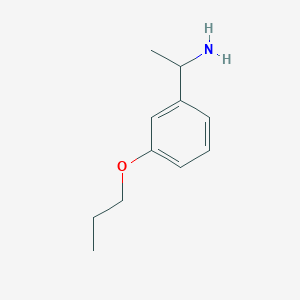
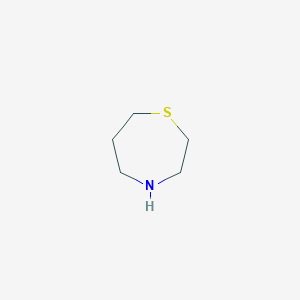
![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)
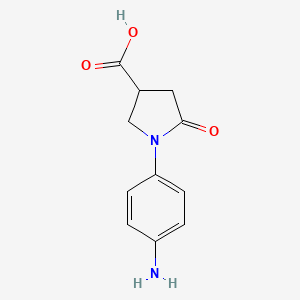
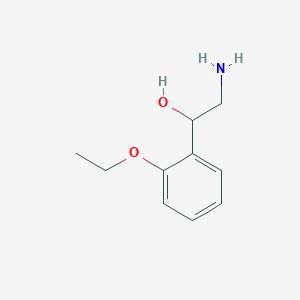
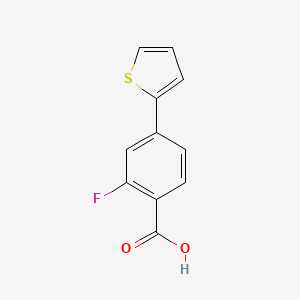
![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)
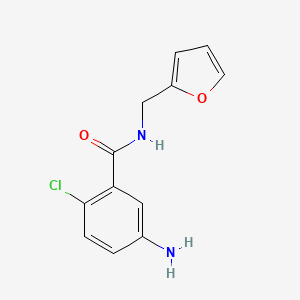
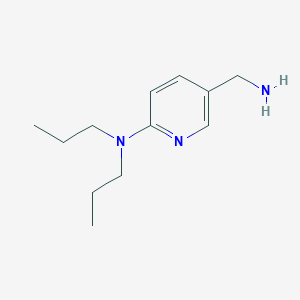
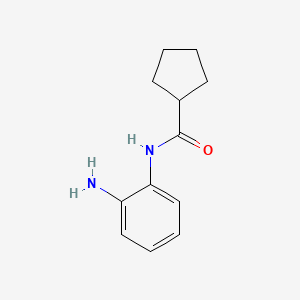
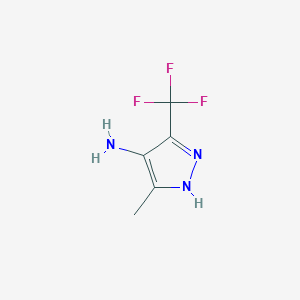
![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)